molecular formula C15H18N4O2 B2963928 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide CAS No. 946233-73-4

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide

Cat. No.: B2963928
CAS No.: 946233-73-4
M. Wt: 286.335
InChI Key: GIXGKMZTKYEHAD-UHFFFAOYSA-N
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Description

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide is a chemical compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position of the pyrimidine ring, which is connected to an amino group and a phenylpropionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Functional Groups: The methoxy and methyl groups are introduced at the 6th and 2nd positions of the pyrimidine ring, respectively, using specific reagents and conditions.

    Amination: The amino group is introduced at the 4th position of the pyrimidine ring.

    Coupling with Phenylpropionamide: The final step involves coupling the aminopyrimidine with phenylpropionamide under suitable reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide
  • N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide

Uniqueness

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its methoxy and methyl substitutions on the pyrimidine ring, along with the phenylpropionamide moiety, differentiate it from other similar compounds and contribute to its specific applications and effects.

Properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-4-14(20)19-12-7-5-11(6-8-12)18-13-9-15(21-3)17-10(2)16-13/h5-9H,4H2,1-3H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXGKMZTKYEHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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